molecular formula C11H20O2 B7820758 Hendecenoic acid

Hendecenoic acid

Cat. No.: B7820758
M. Wt: 184.27 g/mol
InChI Key: IGBBVTAVILYDIO-UHFFFAOYSA-N
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Description

Hendecenoic acid, also known as 10-undecenoic acid, is an unsaturated fatty acid with the chemical formula C11H20O2. It is a monounsaturated fatty acid containing a double bond at the 10th carbon position. This compound is derived from castor oil and is known for its antifungal properties. It is commonly used in the treatment of skin conditions and as a precursor in the synthesis of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hendecenoic acid can be synthesized through the pyrolysis of ricinoleic acid, which is obtained from castor oil. The process involves heating ricinoleic acid to high temperatures, resulting in the formation of this compound and other by-products. The reaction typically occurs at temperatures around 300°C.

Industrial Production Methods: In industrial settings, this compound is produced by the distillation of castor oil. The process involves the hydrolysis of castor oil to obtain ricinoleic acid, followed by pyrolysis to produce this compound. The product is then purified through distillation to achieve the desired purity levels.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form undecanoic acid using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, particularly at the double bond. Halogenation using bromine or chlorine is a common example.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

    Oxidation: Various oxidized derivatives, including aldehydes and carboxylic acids.

    Reduction: Undecanoic acid.

    Substitution: Halogenated derivatives such as 10-bromo-undecenoic acid.

Scientific Research Applications

Hendecenoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material in the synthesis of polymers and other organic compounds. It is also used in the study of molecular monolayers on silicon surfaces.

    Biology: The compound is studied for its role in cellular membrane structure and function. It has been shown to have antimicrobial properties, making it useful in biological research.

    Medicine: this compound is used in the treatment of fungal infections, particularly those caused by Candida species. It is also being investigated for its potential in treating other skin conditions.

    Industry: The compound is used in the production of lubricants, emulsifiers, and surfactants. Its unique chemical structure provides excellent lubrication and emulsification properties.

Mechanism of Action

Hendecenoic acid exerts its antifungal effects by disrupting the cell membrane of fungi. The compound integrates into the lipid bilayer of the fungal cell membrane, altering its permeability and leading to cell lysis. This disruption inhibits the growth and proliferation of fungal cells. The molecular targets include membrane lipids and proteins involved in maintaining membrane integrity.

Comparison with Similar Compounds

    Undecanoic acid: A saturated fatty acid with similar chain length but lacking the double bond.

    Oleic acid: A monounsaturated fatty acid with a double bond at the 9th carbon position.

    Linoleic acid: A polyunsaturated fatty acid with two double bonds at the 9th and 12th carbon positions.

Comparison:

    Hendecenoic acid vs. Undecanoic acid: this compound has a double bond, making it more reactive in certain chemical reactions compared to the fully saturated undecanoic acid.

    This compound vs. Oleic acid: Both are monounsaturated fatty acids, but the position of the double bond differs, leading to variations in their chemical properties and biological activities.

    This compound vs. Linoleic acid: this compound has a single double bond, while linoleic acid has two, making linoleic acid more prone to oxidation and having different biological functions.

This compound’s unique structure and properties make it a valuable compound in various fields of research and industry. Its antifungal properties and versatility in chemical reactions highlight its significance in both scientific and practical applications.

Properties

IUPAC Name

undec-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBBVTAVILYDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057902
Record name 2-Undecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4189-02-0
Record name 2-Undecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4189-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Undecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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